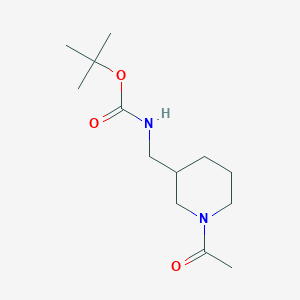

3-Methoxyoxolane-3-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of carbaldehyde derivatives is a topic of interest in the field of organic chemistry. While the provided papers do not specifically mention 3-Methoxyoxolane-3-carbaldehyde, they do describe the synthesis of related compounds. For example, paper details the synthesis of 1-methoxy-6-nitroindole-3-carbaldehyde, which involves a nucleophilic substitution reaction that is regioselective. This suggests that a similar approach could potentially be applied to synthesize the compound . Paper describes a scalable synthesis of 3-hydroxy-1,5-naphthyridine-4-carbaldehyde, which involves a Skraup reaction and subsequent treatments to obtain the desired product. These methods could offer insights into possible synthetic routes for 3-Methoxyoxolane-3-carbaldehyde.

Molecular Structure Analysis

The molecular structure of carbaldehyde derivatives is crucial for understanding their chemical properties and reactivity. Paper discusses the crystalline structure of two carbaldehyde derivatives, highlighting the importance of hydrogen bonding in the formation of their three-dimensional framework. Although 3-Methoxyoxolane-3-carbaldehyde is not directly analyzed, the principles of hydrogen bonding and crystallography are likely relevant to its structure as well.

Chemical Reactions Analysis

Carbaldehyde derivatives are known to participate in a variety of chemical reactions. Paper shows that 1-methoxy-6-nitroindole-3-carbaldehyde can react with nucleophiles to form trisubstituted indole derivatives. This indicates that 3-Methoxyoxolane-3-carbaldehyde may also undergo nucleophilic substitution reactions, potentially leading to a range of products depending on the nucleophiles used.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. While the papers provided do not discuss the properties of 3-Methoxyoxolane-3-carbaldehyde specifically, they do provide information on similar compounds. For instance, the solubility, melting point, and reactivity of the compounds discussed in papers , , and are influenced by their molecular frameworks and substituents. These properties are essential for the practical application and handling of the compounds in a laboratory setting.

Scientific Research Applications

DNA Binding and Antioxidant Activities

- Ln(III) Complexes with 6-Ethoxy Chromone-3-Carbaldehyde Benzoyl Hydrazone : This study synthesized Ln(III) complexes that showed significant fluorescence properties and DNA-binding capabilities through an intercalation mechanism. These complexes also exhibited notable antioxidative activity against hydroxyl free radicals, indicating potential biomedical applications (Ju Wang et al., 2009).

Metal Ion Sensing

- Chromone Schiff-base for Al(III) : A chromone Schiff-base demonstrated as a highly sensitive and selective colorimetric and fluorescent chemosensor for aluminum ions (Al(III)), showcasing an "off-on-type" mode with a significant fluorescence enhancement upon Al(III) binding. This sensor's detection limit for Al(III) was remarkably low, highlighting its potential for environmental monitoring and analytical chemistry applications (Long Fan et al., 2014).

Photophysical Properties

- Excited State Intramolecular Proton Transfer : Research on 1-hydroxypyrene-2-carbaldehyde (HP) and 1-methoxypyrene-2-carbaldehyde (MP) revealed distinct photophysical behaviors due to intramolecular hydrogen bonds (IMHBs), contributing to our understanding of excited state dynamics and the role of IMHBs in photophysical properties (H. Yin et al., 2016).

Catalysis

- Selective Oxidation of Methanol to Formaldehyde : A study on the selective oxidation of methanol to formaldehyde on a copper(110) catalyst provided insights into the role of surface oxygen in enhancing methanol adsorption and the catalytic process. This research contributes to the development of more efficient catalytic processes for the chemical industry (I. Wachs & R. Madix, 1978).

Organic Synthesis

- Nucleophilic Substitution in Indole Chemistry : The versatility of 1-methoxy-6-nitroindole-3-carbaldehyde as an electrophile for regioselective reactions to produce 2,3,6-trisubstituted indole derivatives showcases its utility in synthesizing complex organic molecules, offering a pathway to novel compounds for further research and application (Koji Yamada et al., 2009).

Safety And Hazards

The compound is classified as a hazard under GHS02 (flammable) and GHS07 (irritant). It has hazard statements H226 (flammable liquid and vapor), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). Precautionary measures include avoiding heat, sparks, open flames, and hot surfaces .

Future Directions

While specific future directions for 3-Methoxyoxolane-3-carbaldehyde are not available, research in the field of heterocyclic compounds is rapidly advancing. New synthetic methodologies are being developed, and the range of compositions is expanding. High-entropy MXenes with multiple elements have been discovered, adding a new level of structural control to these materials .

properties

IUPAC Name |

3-methoxyoxolane-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-8-6(4-7)2-3-9-5-6/h4H,2-3,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNHOXDRYCYFIBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCOC1)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methoxyoxolane-3-carbaldehyde | |

CAS RN |

1784292-25-6 |

Source

|

| Record name | 3-methoxyoxolane-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,4-dimethoxyphenethyl)-2-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)acetamide](/img/structure/B2551370.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2551375.png)

![ethyl 4-[6-fluoro-2-(4-methylbenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2551376.png)

![3-[1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cyclopropyl]benzoic acid](/img/structure/B2551377.png)

![Tert-butyl (1S,5R)-1-(aminomethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B2551383.png)

![1-(4-bromo-2-fluorophenyl)-4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2551384.png)

![(4,5-dibromo-2-thienyl){4-[(E)-3-phenyl-2-propenyl]piperazino}methanone](/img/structure/B2551387.png)